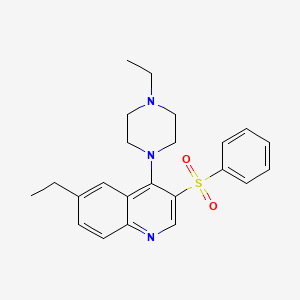

3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3, an ethyl group at position 6, and a 4-ethylpiperazine substituent at position 4. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The structural uniqueness of this compound lies in its substitution pattern: the benzenesulfonyl group enhances electron-withdrawing properties, the ethyl groups increase lipophilicity, and the piperazine moiety facilitates interactions with biological targets through hydrogen bonding and steric effects. Its molecular formula is C23H27N3O2S, with a molecular weight of 409.55 g/mol (calculated) .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2S/c1-3-18-10-11-21-20(16-18)23(26-14-12-25(4-2)13-15-26)22(17-24-21)29(27,28)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWQJJOWEFOMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.

Ethylation: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.

Piperazine Derivatization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzenesulfonyl Group

The benzenesulfonyl group (-SO₂C₆H₅) is electrophilic due to the electron-withdrawing sulfonyl moiety, enabling nucleophilic aromatic substitution (NAS) or displacement reactions.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Hydrolysis | Acidic (HCl, H₂O) or basic (NaOH, H₂O) | Cleavage to form sulfonic acid derivatives | |

| Thiol Displacement | Thiols (RSH), DMF, 80–100°C | Replacement of sulfonyl group with thioether (-SR) |

Alkylation and Acylation of the Piperazine Moiety

The 4-ethylpiperazine group undergoes alkylation or acylation at the secondary amine site.

Key Reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts.

Example: Formation of N-ethyl-N-methylpiperazine derivatives at elevated yields (75–90%) . -

Acylation :

Reacts with acetyl chloride (AcCl) in CH₂Cl₂/Et₃N to yield acylated piperazine derivatives.

Oxidation of Ethyl Substituents

The ethyl groups at positions 6 and on the piperazine ring are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 50°C | Carboxylic acid (-COOH) | 60–70% | |

| CrO₃/H₂SO₄ | Acetone, 25°C | Ketone (-CO-) | 55–65% |

Cyclization and Annulation Reactions

The quinoline core participates in annulation to form polycyclic systems. A [3+1+1+1] annulation protocol (adapted from ) using aryl aldehydes and DMSO forms fused quinoline derivatives:

Example Reaction Pathway:

-

Substrate : 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline

-

Reagents : Benzaldehyde, DMSO, I₂ (catalyst)

-

Conditions : 120°C, 12 h

-

Product : Benzannulated quinoline with enhanced π-stacking capability .

Stability Under Synthetic Conditions

The compound exhibits moderate thermal stability but degrades under prolonged exposure to:

-

Strong acids (e.g., H₂SO₄): De-sulfonylation and decomposition of the quinoline core.

-

UV light : Photooxidation of the ethyl groups, leading to carbonyl formation.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity: Quinoline derivatives have shown promise in inhibiting cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Effects: Research indicates that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.

Mechanism of Action:

The compound may act by targeting specific enzymes or receptors involved in disease processes. For instance, it has been noted that similar compounds can inhibit bacterial DNA-gyrase, which is critical for bacterial replication.

Biochemical Applications

Enzyme Inhibition:

3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline has been studied for its ability to inhibit key enzymes such as acetylcholinesterase. This inhibition can have implications for treating neurodegenerative diseases like Alzheimer's by increasing acetylcholine levels in the brain.

Cellular Effects:

The compound influences various cellular processes, including:

- Gene Expression Modulation: It can activate or inhibit specific gene expressions related to cell cycle regulation and apoptosis.

- Metabolic Pathways Interaction: The compound interacts with cytochrome P450 enzymes, affecting its metabolism and the formation of active metabolites.

Case Studies

Case Study 1: Anticancer Research

In a study evaluating various quinoline derivatives, 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. The protective mechanism involved upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Computational and Experimental Findings

- Chloroquine Analogs: Piperazine-substituted quinolines like chloroquine show antiviral activity via RNA interaction, but the target compound’s benzenesulfonyl group may broaden target specificity .

- Solubility : The target compound’s molecular weight (409.55 g/mol) and moderate polarity suggest better aqueous solubility than bulkier analogs like the 4-chlorobenzenesulfonyl derivative (508.03 g/mol) .

Biological Activity

3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline, with the CAS number 866843-19-8, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and possible therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 409.54 g/mol. The structure features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including nucleophilic substitutions and condensation reactions. For instance, the introduction of the piperazine group can be achieved through a reaction with appropriate precursors under controlled conditions, as outlined in various synthetic protocols .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of quinoline derivatives. The compound has been evaluated using the Maximal Electroshock (MES) method, which is a standard assay for assessing anticonvulsant efficacy. Preliminary results suggest that modifications in the piperazine group can influence the anticonvulsant activity positively .

Antitumor Properties

Quinoline-based compounds have been extensively studied for their antitumor effects. The presence of the benzenesulfonyl group may enhance interaction with cellular targets involved in cancer proliferation. Studies indicate that similar structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds like 3-(benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline is also noteworthy. The sulfonamide moiety is known to contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. Research suggests that derivatives with similar structural features exhibit significant anti-inflammatory effects in various models .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant anticonvulsant activity in MES model | In vivo testing on animal models |

| Study 2 | Showed potential for inhibiting tumor cell proliferation | Cell culture assays on cancer cell lines |

| Study 3 | Identified anti-inflammatory properties through cytokine inhibition | ELISA assays measuring cytokine levels |

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural components. The introduction of electron-withdrawing groups such as sulfonyl enhances lipophilicity and bioavailability, while modifications in the piperazine ring can alter receptor binding affinities. Understanding these relationships is crucial for optimizing therapeutic efficacy .

Q & A

Q. What are the typical synthetic routes for synthesizing 3-(benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline, and what reaction conditions are critical for success?

The synthesis typically involves multi-step reactions, including sulfonylation, alkylation, and cyclization. For example:

Quinoline Core Formation : Start with substituted anilines and acrylates via the Gould-Jacobs reaction to form the quinoline backbone.

Sulfonylation : Introduce the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Piperazine Substitution : React with 1-ethylpiperazine via nucleophilic aromatic substitution (SNAr) at the 4-position of the quinoline ring, requiring elevated temperatures (80–100°C) and polar aprotic solvents like DMF .

Critical factors include controlling moisture (to avoid hydrolysis of sulfonyl chloride) and optimizing stoichiometry to minimize byproducts.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. After data collection:

- Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination.

- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning .

- Validation : Check for disorders in the ethyl or piperazine groups using PLATON or OLEX2.

Q. What pharmacological targets are commonly associated with quinoline derivatives like this compound?

Quinoline derivatives often target:

- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) due to planar aromatic systems.

- Antimicrobial Targets : DNA gyrase or topoisomerase IV in bacterial systems.

- Anticancer Pathways : Induction of apoptosis via reactive oxygen species (ROS) modulation .

Functional assays (e.g., kinase inhibition or MIC determination) are used to validate target engagement.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are discrepancies in data resolved?

- NMR : 1H/13C NMR confirms substitution patterns (e.g., ethyl groups at δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks; poor ion intensity in GC-MS may require derivatization .

- IR : Sulfonyl S=O stretches appear at ~1350–1150 cm⁻¹.

Discrepancies between techniques (e.g., GC-MS vs. HRMS) are resolved by cross-validating with elemental analysis or repeating under optimized ionization conditions .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperazine substitution step, and what mechanistic insights guide optimization?

- Solvent Optimization : Use DMSO or NMP to enhance nucleophilicity of piperazine.

- Catalysis : Add KI or CuI to facilitate SNAr via halide exchange or coordination.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield .

Mechanistic studies (DFT calculations) reveal that electron-withdrawing groups on the quinoline ring accelerate substitution by polarizing the C–X bond .

Q. How do crystallographic data contradictions (e.g., twinning or disorder) affect structural analysis, and what strategies mitigate these issues?

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?

Q. How can structure-activity relationship (SAR) studies be designed to optimize substituents on the quinoline and piperazine moieties?

- Analog Synthesis : Systematically vary substituents (e.g., halogen, alkyl, or electron-donating groups) at positions 3, 6, and 4.

- Biological Assays : Test analogs against a panel of kinases or bacterial strains to identify key functional groups.

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity .

Q. What experimental approaches resolve conflicting data from biological assays (e.g., inconsistent IC50 values across studies)?

- Dose-Response Curves : Repeat assays with standardized protocols (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding kinetics or cellular viability assays (MTT/XTT).

- Meta-Analysis : Compare datasets across studies to identify outliers or protocol-dependent variables .

Q. How can metabolic stability and toxicity profiles be evaluated preclinically for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.